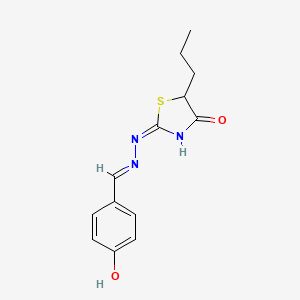
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade) is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to label proteins, nucleic acids, and other biomolecules, making it a valuable tool in various scientific applications. The succinimidyl ester group allows for efficient conjugation to primary amines, facilitating the creation of stable, fluorescently labeled biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester typically involves the reaction of carboxytetramethylrhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the succinimidyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the technical grade compound suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Major Products: The major product of these reactions is the amide-linked conjugate of 5(6)-Carboxytetramethylrhodamine with the target biomolecule, which exhibits strong fluorescence properties .
Aplicaciones Científicas De Investigación
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track proteins, nucleic acids, and cells.
Medicine: Utilized in diagnostic assays and therapeutic research to visualize and quantify biomolecules in complex biological samples.
Mecanismo De Acción
The mechanism of action of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of the target biomolecule. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The labeled biomolecule can then be detected and quantified using fluorescence-based techniques .
Comparación Con Compuestos Similares
5(6)-Carboxyfluorescein Succinimidyl Ester: Another commonly used fluorescent dye with similar applications but different spectral properties.
6-(Fluorescein-5-(and-6)-Carboxamido) Hexanoic Acid Succinimidyl Ester: Features a longer spacer arm, reducing quenching effects and improving fluorescence.
CF647 Succinimidyl Ester: A cyanine-based far-red fluorescent dye with comparable brightness and photostability to 5(6)-Carboxytetramethylrhodamine.
Uniqueness: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is unique due to its specific excitation and emission spectra, which make it suitable for applications requiring red fluorescence. Its high reactivity with primary amines and stability of the resulting conjugates also contribute to its widespread use in various research fields .
Propiedades
Fórmula molecular |
C30H29N3O7 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 |
Clave InChI |
MCDQUPOEOXETSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)

![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)

![Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284773.png)
![N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
![N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
![3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15284798.png)

